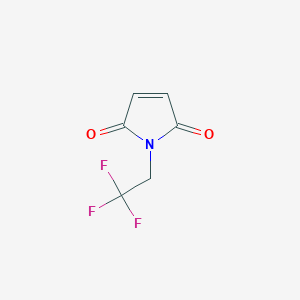
1-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether” is a fluorinated ether that is extensively used as an electrolyte solvent and diluent in various battery technologies . It has a low viscosity, low freezing point, low dielectric constant, and high electrochemical stability .
Synthesis Analysis
A related compound, “1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether”, was synthesized and purified by flash chromatography .Molecular Structure Analysis
The molecular structure of “2,2,2-Trifluoroethyl trifluoromethanesulfonate” has been determined in the gas-phase from electron-diffraction data supplemented by ab initio (MP2) and DFT calculations .Chemical Reactions Analysis
The compound “2,2,2-Trifluoroethanol” undergoes oxidation to yield trifluoroacetic acid. It also serves as a source of the trifluoroethoxy group for various chemical reactions .Physical And Chemical Properties Analysis
The compound “1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether” has a boiling point of 56 °C, a melting point of -91 °C, and a density of 1.49 g/mL .Scientific Research Applications
- Researchers working with fluorinated materials, such as polymers or specialty chemicals, can benefit from its unique solvency properties .
Solvent for Fluorinated Materials
Electrolyte Additive in Lithium-Ion Batteries
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)3-10-4(11)1-2-5(10)12/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRBOJITNPGNMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2502845.png)
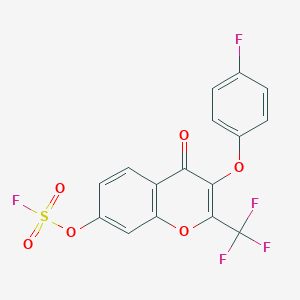
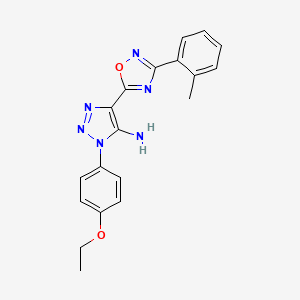

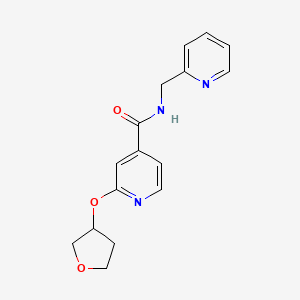


![5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/no-structure.png)
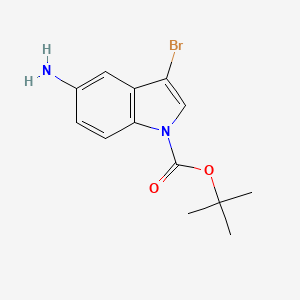
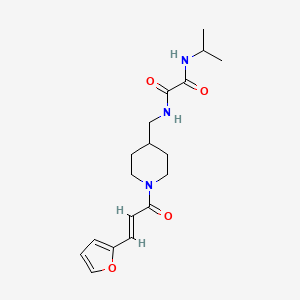

![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide](/img/structure/B2502864.png)
![5-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2502865.png)
![1-Cyclopropyl-3-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrrolidin-2-one](/img/structure/B2502866.png)